Hydrogen Bond Donor Count: The 4-Amino Substituent Adds a Critical HBD for Target Engagement
N-[(4-Aminophenyl)methyl]oxan-4-amine possesses two hydrogen bond donor (HBD) groups—the secondary amine bridging the oxane and benzyl moieties, and the primary aromatic amine at the para position—compared with only one HBD in each of its closest analogs: N-benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8, which lacks the aromatic amine entirely), N-(4-aminobenzyl)-N-methyltetrahydro-2H-pyran-4-amine (CAS 229007-09-4, where N-methylation eliminates one donor), and 4-aminotetrahydropyran (CAS 38041-19-9, which contains only the oxane amine) [1]. This additional HBD can form an extra hydrogen bond with biological targets or influence aqueous solubility, making the compound a superior candidate when a dual-donor pharmacophore is required [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | N-Benzyltetrahydro-2H-pyran-4-amine: 1 HBD; N-(4-Aminobenzyl)-N-methyltetrahydro-2H-pyran-4-amine: 1 HBD; 4-Aminotetrahydropyran: 1 HBD |
| Quantified Difference | Target has 1 additional HBD (2 vs. 1) relative to all three comparators |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem), based on 2D molecular structure |
Why This Matters
An extra hydrogen bond donor can significantly enhance binding affinity and specificity for targets requiring a bidentate HBD interaction motif, which may not be achievable with single-donor analogs.
- [1] PubChem Compound Summaries: CID 115212399 (target), CID 22273675 (des-amino analog), CID 9877845 (N-methyl analog), CID 419223 (core scaffold). Computed Properties, Hydrogen Bond Donor Count. View Source
- [2] Kuujia.com. Cas no 1189171-67-2 – Structural description: 'Its amine group facilitates coupling reactions, while the oxane ring contributes to conformational rigidity, potentially enhancing binding affinity in target interactions.' View Source
